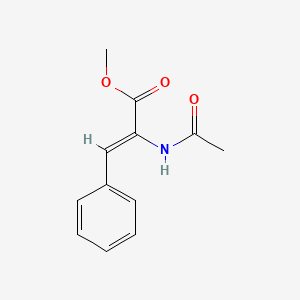

(Z)-Methyl 2-acetamido-3-phenylacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHBABPFFAKJD-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52386-78-4 | |

| Record name | NSC370099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

(Z)-Methyl 2-acetamido-3-phenylacrylate chemical properties

An In-depth Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key building block in synthetic organic chemistry and drug discovery. As a dehydroamino acid derivative, its unique structural and electronic properties offer vast potential for creating novel peptides, non-natural amino acids, and bioactive molecules. This guide delves into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Introduction and Significance

This compound, also known as methyl (Z)-α-acetamidocinnamate, is an α,β-unsaturated amino acid derivative.[1] These non-canonical amino acids are of significant interest because the α,β-unsaturation imparts conformational rigidity and unique electronic properties compared to their saturated counterparts.[2][3] The presence of this moiety in a peptide backbone can induce specific secondary structures, such as β-turns, and can increase resistance to enzymatic degradation.[2] Furthermore, the electrophilic nature of the double bond makes it a reactive handle for various chemical modifications, a property increasingly exploited for late-stage functionalization and the development of covalent inhibitors in drug discovery.[4]

Synthesis Pathway: The Erlenmeyer-Plöchl Reaction

The most common and historically significant route to this compound is via the Erlenmeyer-Plöchl synthesis.[5][6] This reaction provides a robust method for preparing α,β-unsaturated N-acylamino acids. The synthesis is typically a two-step process involving the formation of an intermediate azlactone (oxazolone), followed by ring-opening to yield the desired acrylate.

The causality behind this experimental choice lies in its efficiency. The reaction begins with the condensation of an N-acyl glycine (in this case, N-acetylglycine) with an aromatic aldehyde (benzaldehyde). Acetic anhydride is employed not only as a solvent but, critically, as a dehydrating agent to drive the initial cyclization to the 2-methyl-4-benzylidene-5(4H)-oxazolone intermediate. Sodium acetate acts as the base to facilitate the condensation. The subsequent ring-opening of the azlactone with methanol yields the final methyl ester. The (Z)-isomer is generally the thermodynamically more stable and favored product.[7][8]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Erlenmeyer-Plöchl Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Step 1: Azlactone Formation.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), and sodium acetate (0.8 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture at 100°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the azlactone intermediate.

-

Filter the crude product and wash with cold water and a small amount of cold ethanol to remove impurities. The product can be used directly in the next step.

-

-

Step 2: Methanolysis to this compound.

-

Suspend the crude azlactone intermediate in an excess of dry methanol.

-

Gently reflux the mixture for 2-4 hours. The azlactone will slowly dissolve as it reacts to form the methyl ester. Monitor the reaction by TLC.

-

After the reaction is complete, cool the solution to room temperature and then in an ice bath to crystallize the product.

-

Filter the solid product, wash with a minimal amount of cold methanol, and dry under vacuum.

-

Recrystallization from a suitable solvent system, such as benzene/hexane or ethanol, can be performed for further purification.[9]

-

Physicochemical Properties

The compound is typically a white to off-white solid at room temperature.[9][10] Proper storage involves keeping it in a tightly sealed container in a dry, cool place, and for long-term stability, storage under an inert atmosphere is recommended as it may be air-sensitive.[10]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][11] |

| Molecular Weight | 219.24 g/mol | [1][10][11] |

| IUPAC Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate | [1] |

| CAS Number | 60676-51-9 | [10][11][12] |

| Appearance | White to orange to green powder/crystal | [13] |

| Melting Point | 121-126 °C | [9] |

| Boiling Point | 427.8±45.0 °C (Predicted) | [9] |

| Density | 1.159±0.06 g/cm³ (Predicted) | [9] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [10] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The key features are outlined below.

| Spectroscopic Method | Characteristic Features |

| ¹H NMR | - Vinyl Proton (=CH-Ph): Singlet, ~7.4-7.8 ppm. The specific shift confirms the stereochemistry.- Phenyl Protons (-C₆H₅): Multiplet, ~7.2-7.5 ppm.- Amide Proton (-NH-): Broad singlet, shift is solvent-dependent.- Ester Methyl (-OCH₃): Singlet, ~3.8 ppm.- Acetyl Methyl (-COCH₃): Singlet, ~2.1-2.3 ppm. |

| ¹³C NMR | - Ester Carbonyl (C=O): ~165-167 ppm.- Amide Carbonyl (C=O): ~168-170 ppm.- Olefinic Carbons (C=C): ~125-135 ppm.- Aromatic Carbons: ~128-135 ppm.- Ester Methyl Carbon (-OCH₃): ~52 ppm.- Acetyl Methyl Carbon (-COCH₃): ~23 ppm. |

| IR (Infrared) | - N-H Stretch: ~3300-3200 cm⁻¹.- C=O Stretch (Ester): ~1720 cm⁻¹.- C=O Stretch (Amide I): ~1670 cm⁻¹.- C=C Stretch: ~1640 cm⁻¹.- N-H Bend (Amide II): ~1520 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 219.09.[14]- High-Resolution MS (HRMS): Calculated for C₁₂H₁₄NO₃ [M+H]⁺ = 220.0968; found value should be very close. |

Note: Specific ppm and cm⁻¹ values are approximate and can vary based on the solvent and instrument used.

Reactivity and Applications in Drug Development

The chemical properties of this compound make it a versatile tool for medicinal chemists and drug developers.

Electrophilicity and Michael Addition

The core of its reactivity lies in the electron-deficient α,β-unsaturated system. The double bond is a potent Michael acceptor, readily undergoing conjugate addition with various nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity is paramount for the design of covalent inhibitors, which can form a permanent bond with a target protein, often leading to enhanced potency and duration of action.

Caption: Michael addition reactivity of the α,β-unsaturated system.

Precursor for Chiral Amino Acids

This compound is a prochiral substrate. Asymmetric hydrogenation of the double bond, using chiral catalysts (e.g., Rh- or Ru-based complexes), can produce optically active N-acetylphenylalanine methyl ester with high enantioselectivity. This provides a powerful route to non-natural L- or D-amino acids, which are invaluable components for synthesizing peptides with improved stability and tailored biological activity.

Peptide Modification and Conformational Control

Incorporating this dehydroamino acid into a peptide sequence introduces a planar, conformationally restricting element. This can be used to stabilize specific secondary structures, such as turns and helices, which is a key strategy in peptidomimetic design to enhance receptor binding affinity and specificity.[2] The unique fluorescent properties of some dehydroamino acid-containing peptides also open possibilities for their use as biological probes.[15]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its dual utility as a Michael acceptor and a precursor to chiral amino acids make it an indispensable tool. A thorough understanding of its chemical properties, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics and advanced biomaterials.

References

- This compound | C12H13NO3 | CID 9964506 - PubChem.

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia.

- Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry - YouTube.

- Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed.

- Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction - Scribd.

- Erlenmeyer-Plöchl azlactone and amino acid synthesis - chemeurope.com.

- Supporting Information - The Royal Society of Chemistry.

- Erlenmeyer‐Plöchl Azlactone Synthesis - Scite.ai.

- Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide - eScholarship.

- (Z)-Methyl 2-acetylamino-3-phenylacrylate CAS#: 60676-51-9; ChemWhat Code: 925795.

- α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base | Precision Chemistry - ACS Publications.

- Methyl 2-acetamidoacrylate - Wikipedia.

- Dehydroamino acids: Chemical multi-tools for late-stage diversification - ResearchGate.

- Dehydroamino acid residues in bioactive natural products - RSC Publishing.

- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates - MDPI.

- METHYL 3-PHENYLACRYLATE - ChemBK.

Sources

- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 7. scribd.com [scribd.com]

- 8. scite.ai [scite.ai]

- 9. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 60676-51-9 [sigmaaldrich.com]

- 11. chemwhat.com [chemwhat.com]

- 12. (Z)-Methyl 2-acetylamino-3-phenylacrylate [sobekbio.com]

- 13. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | TCI AMERICA [tcichemicals.com]

- 14. rsc.org [rsc.org]

- 15. escholarship.org [escholarship.org]

A Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Characterization, and Application in Asymmetric Catalysis

This guide provides an in-depth technical overview of (Z)-Methyl 2-acetamido-3-phenylacrylate (commonly known as methyl (Z)-α-acetamidocinnamate), a key precursor in the stereoselective synthesis of amino acids. Targeted at researchers, medicinal chemists, and drug development professionals, this document details the compound's synthesis, reaction mechanisms, structural properties, and its pivotal role as a benchmark substrate in asymmetric hydrogenation.

Core Compound Profile

This compound is a dehydroamino acid derivative widely utilized in synthetic organic chemistry. Its rigid, prochiral olefinic structure makes it an ideal substrate for developing and evaluating new asymmetric hydrogenation catalysts, which are crucial for producing enantiomerically pure pharmaceuticals.

| Property | Value | Source(s) |

| CAS Number | 60676-51-9 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| IUPAC Name | methyl (2Z)-2-(acetylamino)-3-phenylprop-2-enoate | [1] |

| Synonyms | Methyl (Z)-α-acetamidocinnamate, (Z)-MAC | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 121-122 °C |

Synthesis and Mechanism

The synthesis of this compound is reliably achieved through a two-step process rooted in the classic Erlenmeyer-Plöchl reaction, followed by a targeted esterification. This modern adaptation enhances yield and simplifies purification compared to historical methods.[2][3]

Synthesis Pathway Overview

The overall synthesis transforms N-acetylglycine into the final methyl ester product.

Detailed Reaction Mechanisms

Step 1: Erlenmeyer-Plöchl Azlactone Synthesis and Ring Opening

This reaction begins with the formation of an azlactone (oxazolone) intermediate. Acetic anhydride serves as both the solvent and dehydrating agent, cyclizing N-acetylglycine. The resulting azlactone possesses an acidic methylene group that is deprotonated by sodium acetate, forming an enolate. This enolate then undergoes a Perkin-type condensation with benzaldehyde. Subsequent mild hydrolysis opens the azlactone ring to yield the stable (Z)-2-acetamido-3-phenylacrylic acid. The Z-isomer is favored thermodynamically.

Step 2: Steglich Esterification

The conversion of the carboxylic acid to its methyl ester is efficiently achieved via Steglich esterification.[4] This method is superior for this substrate as it proceeds under mild conditions, preserving the Z-geometry of the double bond. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with dicyclohexylcarbodiimide (DCC) activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate. This intermediate is readily attacked by methanol to form the ester. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.

Experimental Protocol for Synthesis

The following protocol is adapted from an optimized procedure reported in the Journal of China Pharmaceutical University.[2]

Step 1: Synthesis of (Z)-2-acetamido-3-phenylacrylic acid

-

Combine N-acetylglycine (11.7 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and benzaldehyde (10.6 g, 0.1 mol) in a round-bottom flask.

-

Add acetic anhydride (30 mL) to the mixture.

-

Heat the mixture in a water bath at 80-90°C with stirring for 2 hours.

-

Cool the reaction mixture to room temperature. Add 100 mL of water and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride and the azlactone intermediate.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum to yield (Z)-2-acetamido-3-phenylacrylic acid.

Step 2: Synthesis of this compound

-

Dissolve (Z)-2-acetamido-3-phenylacrylic acid (2.05 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flask.

-

Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) and methanol (0.48 g, 15 mmol) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting acid is consumed.

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound. A typical isolated yield is approximately 68.5%.[2][3]

Compound Characterization

Spectroscopic Data

Full characterization is essential to confirm the structure and stereochemistry of the final product.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, C=CH), 6.90 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).[2]

-

¹³C NMR: Expected signals include peaks for the methyl groups (~23 and ~52 ppm), aromatic carbons (128-134 ppm), olefinic carbons (~129 and ~131 ppm), and carbonyl carbons (~166 and ~169 ppm).

-

Infrared (IR): Key absorptions are expected for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester and amide (~1720 and ~1670 cm⁻¹, respectively), and C=C stretching (~1640 cm⁻¹).

Crystallographic Data

While PubChem lists a CCDC deposition number (189294) for this compound, the associated publication does not contain this crystal structure.[1] Direct searches of the Cambridge Crystallographic Data Centre (CCDC) database under the compound name or formula do not yield a publicly accessible structure at this time. Therefore, a detailed analysis of the solid-state conformation is not included in this guide.

Key Application: Asymmetric Hydrogenation

The primary utility of this compound is as a prochiral substrate for the synthesis of N-acetyl-phenylalanine methyl ester, a precursor to the amino acid L-phenylalanine. The efficiency and enantioselectivity of this transformation serve as a benchmark for the performance of new chiral hydrogenation catalysts.

General Reaction and Significance

The reaction involves the addition of H₂ across the double bond, creating a new chiral center. The goal is to produce one enantiomer (typically the L-form, corresponding to the S-configuration) in high excess.

Catalyst Systems and Performance

Rhodium complexes bearing chiral phosphine ligands are the most studied catalysts for this transformation. The ligand's structure dictates the stereochemical outcome. The DIPAMP ligand, for which William S. Knowles won a share of the 2001 Nobel Prize in Chemistry, is a classic example that provides high enantioselectivity.[5]

| Catalyst System | Pressure (atm H₂) | Temp (°C) | Solvent | Enantiomeric Excess (ee %) | Configuration | Reference(s) |

| [Rh((S,S)-DIPAMP)(COD)]BF₄ | 1 - 4 | 25 | Methanol | >95% | S | [6][7] |

| [Rh(PhthalaPhos)(COD)]BF₄ | 1 | 25 | CH₂Cl₂ | >94% | S | [8] |

| Ir-Phosphanorbornane Complex | 50 | 25 | CH₂Cl₂ | ~50% | Not specified | [9] |

Protocol for Asymmetric Hydrogenation

This protocol is a representative procedure for a small-scale screening reaction.

-

Catalyst Precursor Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S,S)-DIPAMP, 1.1 mol%) in 2 mL of degassed methanol. Stir for 20 minutes to form the active catalyst.

-

Reaction Setup: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 3 mL of degassed methanol.

-

Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe.

-

Seal the autoclave, remove it from the glovebox, and purge it 3-5 times with H₂ gas.

-

Pressurize the vessel to the desired pressure (e.g., 4 atm) and stir at the reaction temperature (e.g., 25°C).

-

Work-up and Analysis: After the reaction is complete (typically monitored by TLC or ¹H NMR), vent the autoclave carefully. Pass the reaction mixture through a short plug of silica gel to remove the catalyst.

-

The conversion can be determined by ¹H NMR analysis of the crude product.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.

Safety and Handling

-

This compound should be handled in a well-ventilated area using standard personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, sealed in a tightly closed container.

-

The reagents used in its synthesis, such as acetic anhydride (corrosive) and DCC (potent sensitizer), require specific and careful handling procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is more than a simple chemical intermediate; it is a fundamental tool in the field of asymmetric synthesis. Its well-defined structure and reactivity have made it an indispensable substrate for the development of catalysts that are now cornerstones of modern pharmaceutical production. The synthetic route presented here, combining a classic named reaction with a modern, high-yield esterification, provides a reliable and accessible method for obtaining this critical compound for research and development.

References

- Current Time Inform

- Chen, H., Duan, X., Wang, W., Fu, J., Yang, G., & Li, J. (2015). Synthesis of (Z)-methyl-2-acetamidocinnamate. Journal of China Pharmaceutical University, 46(6), 686-688.

- Synthesis of (Z)

- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(11), 3332-3351. [Link]

- Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate (MAC) catalyzed by 23a-d and [Rh((S,S)-DIPAMP)(cod)]BF4.

- This compound. PubChem. Accessed January 7, 2026. [Link]

- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).

- Ramazanova, K., et al. (2020). Access to Enantiomerically Pure P-Chiral 1-Phosphanorbornane Silyl Ethers. European Journal of Inorganic Chemistry, 2020(31), 2931-2938. [Link]

- Heller, D., et al. (2000). Asymmetric Hydrogenation. Dimerization of Solvate Complexes: Synthesis and Characterization of Dimeric [Rh(DIPAMP)]2 2+, a Valuable Catalyst Precursor. Inorganic Chemistry, 39(8), 1615-1619. [Link]

- Zhang, L., et al. (2015). Chemical constituents from twigs of Euonymus alatus.

- Crystal structure of methyl (Z)-2-[(Z)-3-methyl-2-({(E)-1-[(R*)-4-methylcyclohex-3-en-1-yl]ethylidene}hydrazinylidene)-4-oxothiazolidin-5-ylidene]acetate.

- Search - Access Structures. CCDC. Accessed January 7, 2026. [Link]

- Yan, B., et al. (2015). An endophytic taxol-producing fungus from Cypress.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

- A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids. Semantic Scholar. Accessed January 7, 2026. [Link]

Sources

- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. researchgate.net [researchgate.net]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Methyl (Z)-2-acetamido-3-phenylprop-2-enoate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl (Z)-2-acetamido-3-phenylprop-2-enoate, a dehydroamino acid derivative of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis and multi-faceted analytical techniques required for unambiguous structure and stereochemistry determination. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Significance of α,β-Dehydroamino Acids

α,β-Dehydroamino acids (Dha) are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. This structural feature imparts unique conformational constraints and electrophilic reactivity, making them valuable precursors in the synthesis of novel amino acids, peptides, and heterocyclic compounds. Methyl (Z)-2-acetamido-3-phenylprop-2-enoate, as a derivative of dehydro-phenylalanine, serves as a key building block in organic synthesis and is a recurring motif in various biologically active natural products. The precise determination of its structure, particularly the stereochemistry of the C=C double bond, is paramount for understanding its reactivity and for its application in stereoselective synthesis.

Synthesis of Methyl (Z)-2-acetamido-3-phenylprop-2-enoate

The synthesis of α,β-dehydroamino acid esters can be achieved through various methods, with the Erlenmeyer-Plöchl synthesis being a classical and versatile approach.[1][2][3] This method involves the condensation of an N-acylglycine with an aldehyde, followed by azlactone ring-opening. The stereochemical outcome of the reaction can often be controlled to favor the formation of the (Z)-isomer.

Synthetic Workflow: A Modified Erlenmeyer-Plöchl Approach

The synthesis of methyl (Z)-2-acetamido-3-phenylprop-2-enoate can be efficiently carried out in a two-step sequence starting from N-acetylglycine and benzaldehyde.

Sources

An In-depth Technical Guide to the Physical Characteristics of (Z)-methyl α-acetamidocinnamate

Abstract

(Z)-methyl α-acetamidocinnamate is a crucial prochiral substrate used extensively in the development and validation of asymmetric hydrogenation catalysts, a cornerstone technology in modern pharmaceutical synthesis. A thorough understanding of its physical and chemical properties is paramount for researchers in catalysis, process development, and medicinal chemistry. This guide provides a comprehensive overview of the key physical characteristics of (Z)-methyl α-acetamidocinnamate, detailing not just the values but the causality behind the experimental methodologies used for their determination. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility, reflecting field-proven best practices.

Compound Identification and Chemical Structure

Before delving into its physical properties, it is essential to unequivocally identify the molecule. Misidentification, particularly between geometric isomers (E/Z), can lead to significant errors in experimental outcomes.

-

IUPAC Name: methyl (Z)-2-acetamido-3-phenylprop-2-enoate[1]

-

Common Names: (Z)-methyl alpha-acetamidocinnamate, (Z)-Methyl 2-acetylamino-3-phenylacrylate[2][3]

-

Molecular Formula: C₁₂H₁₃NO₃[1]

-

Molecular Weight: 219.24 g/mol [1]

The Z-configuration, where the higher priority groups (the phenyl and the acetamido-ester groups) are on the same side of the double bond, is critical for its utility as a substrate in stereoselective synthesis.

Caption: Chemical structure of (Z)-methyl α-acetamidocinnamate.

Core Physical Properties

The macroscopic properties of a compound dictate its handling, storage, and behavior in solution. These values are critical for designing experiments, from small-scale screenings to pilot-plant scale-ups.

Table 1: Summary of Physical Characteristics

| Property | Value | Source(s) |

| Appearance | White to off-white/orange/green powder or crystal | [3][4] |

| Melting Point | 121-126 °C | [3][4] |

| Boiling Point | 427.8 ± 45.0 °C (Predicted) | |

| Molecular Weight | 219.24 g/mol | [1] |

| Solubility | Soluble in methanol, benzene, hexane. |

Melting Point: A Self-Validating Protocol

Expertise & Experience: The melting point is not merely a number; it is a critical indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad or depressed range indicates the presence of impurities or a mixture of isomers. For a substrate in high-performance catalysis, purity is non-negotiable.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Ensure the material is completely dry, as residual solvent will depress the melting point.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the closed end. Tap the tube gently on a hard surface to ensure dense packing.

-

Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Ramp Rate - The Key to Accuracy:

-

Rapid Scan: First, perform a rapid scan (10-20 °C/min) to find an approximate melting range.

-

Slow Scan: For the formal determination, use a new sample and set the ramp rate to 1-2 °C/min, starting from ~10 °C below the approximate melting point. This slow rate ensures thermal equilibrium between the sample and the heating block, which is essential for an accurate reading.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting range is T₁ - T₂. For a pure sample of (Z)-methyl α-acetamidocinnamate, this range should be narrow (≤ 2 °C).

-

-

Trustworthiness Check: Repeat the measurement with a second sample. Consistent results validate the initial measurement. A melting point within the literature range of 121-126 °C confirms the sample's identity and high purity.

Solubility Profile

Expertise & Experience: Solubility dictates the choice of solvent for reactions, purification, and analysis. (Z)-methyl α-acetamidocinnamate is primarily used in hydrogenation reactions, which are often conducted in polar protic solvents like methanol or ethanol. Its solubility in non-polar solvents like hexane is leveraged during purification to remove non-polar impurities.

Qualitative Assessment:

-

Methanol/Ethanol: The compound is known to be soluble in methanol, a common solvent for catalytic hydrogenation reactions.

-

Benzene/Hexane: Recrystallization has been reported from benzene/hexane mixtures, indicating solubility in these non-polar and weakly polar solvents.

-

Water: Due to the large hydrophobic phenyl group and ester moiety, the compound is expected to have very low solubility in water.

Methodology: Qualitative Solubility Testing

-

Preparation: Add ~10 mg of the compound to 1 mL of the test solvent (e.g., methanol, water, toluene, ethyl acetate) in a test tube at ambient temperature.

-

Observation: Agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Causality: This systematic approach allows for the rapid classification of suitable solvents for specific applications. For instance, identifying a solvent in which the compound is highly soluble when hot but poorly soluble when cold is the primary goal for selecting a recrystallization solvent.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure, configuration, and purity at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules. For (Z)-methyl α-acetamidocinnamate, ¹H NMR confirms the presence and connectivity of all proton environments, and the coupling constants can provide evidence for the Z-geometry. ¹³C NMR confirms the carbon skeleton of the molecule.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Expected ¹H NMR Spectrum (Predicted, based on typical values) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

-

~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~7.0 ppm (br s, 1H): Amide N-H proton. This peak may be broad and its chemical shift is sensitive to concentration and temperature.

-

~6.8 ppm (s, 1H): Vinylic proton (C=CH-Ph). The coupling constant with the amide proton is often not resolved. Its singlet nature and chemical shift are characteristic of the α- and Z-position.

-

~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.

-

~2.1 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.

Expected ¹³C{¹H} NMR Spectrum (Predicted, based on typical values) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

-

~170 ppm: Amide carbonyl carbon (-NHC =O).

-

~166 ppm: Ester carbonyl carbon (-C =O-OCH₃).

-

~134 ppm: Quaternary aromatic carbon (ipso-carbon attached to the double bond).

-

~128-130 ppm: Aromatic CH carbons.

-

~125-130 ppm: Alkene carbons (C =C ).

-

~52 ppm: Methyl ester carbon (-OC H₃).

-

~23 ppm: Acetyl methyl carbon (-COC H₃).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule. The presence of characteristic absorption bands for the amide and ester carbonyls, N-H bond, and aromatic ring provides a quick verification of the compound's identity.

Methodology: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical step to subtract the atmospheric (CO₂, H₂O) and instrument absorbances.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to expected frequencies.

Expected Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic |

| ~2950 | C-H stretch | Aliphatic (methyl) |

| ~1725 | C=O stretch | α,β-Unsaturated Ester |

| ~1670 | C=O stretch | Amide I band |

| ~1630 | C=C stretch | Alkene |

| ~1520 | N-H bend | Amide II band |

| ~1250 | C-O stretch | Ester |

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The phenyl ring, alkene, and carbonyl groups form a conjugated system that absorbs UV radiation, leading to characteristic π → π* transitions. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reaction kinetics.

Methodology: Solution-Phase UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 0.01 mg/mL). The concentration must be low enough that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Absorption Profile The molecule is expected to show strong UV absorbance due to its extended π-conjugated system. The primary absorption maximum (λmax) is anticipated in the 250-290 nm range, corresponding to the π → π* transition of the cinnamoyl system.

Conclusion

The physical characterization of (Z)-methyl α-acetamidocinnamate is a foundational requirement for its effective use in scientific research. The methodologies outlined in this guide—from melting point determination to comprehensive spectroscopic analysis—provide a robust framework for verifying the identity, purity, and structural integrity of this important compound. By understanding the causality behind each experimental choice and implementing self-validating checks, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in the field of asymmetric catalysis and beyond.

References

- PubChem. (Z)-Methyl 2-acetamido-3-phenylacrylate.

- Sobekbio Biosciences. (Z)

- CP Lab Safety. Methyl (Z)

- American Chemical Society. NMR Guidelines for ACS Journals. [Link]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-Methyl 2-acetylamino-3-phenylacrylate [sobekbio.com]

- 3. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | TCI AMERICA [tcichemicals.com]

- 4. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (Z)-Methyl 2-acetamido-3-phenylacrylate, a key building block in medicinal chemistry and peptide science. Intended for researchers, scientists, and drug development professionals, this document details its fundamental properties, a robust synthesis protocol, comprehensive characterization methods, and its strategic applications in the development of novel therapeutics.

Core Molecular Attributes

This compound, also known as methyl (Z)-α-acetamidocinnamate, is a derivative of the non-proteinogenic amino acid dehydrophenylalanine (ΔPhe). Its structure incorporates an α,β-unsaturation, which imparts unique conformational constraints and reactivity. These features are highly sought after in modern drug design for enhancing metabolic stability and receptor-binding affinity of peptide-based drugs.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| Molecular Weight | 219.24 g/mol | [2][3][4] |

| Monoisotopic Mass | 219.089543 Da | [2][5] |

| CAS Number | 60676-51-9 | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 121-122 °C | [4] |

| IUPAC Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate | [2] |

Synthesis: The Erlenmeyer-Plöchl Reaction

The most established and reliable method for synthesizing α,β-unsaturated N-acylamino esters like the target molecule is the Erlenmeyer-Plöchl reaction . This reaction proceeds through the formation of an azlactone (oxazolone) intermediate, which is subsequently opened to yield the desired dehydroamino acid derivative.

The causality behind this choice of synthetic route is its efficiency and versatility. It allows for the condensation of an N-acylglycine (N-acetylglycine in this case) with an aromatic aldehyde (benzaldehyde) to stereoselectively form the thermodynamically favored Z-isomer after methanolysis of the intermediate azlactone.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (Z)-Methyl 2-acetylamino-3-phenylacrylate | 60676-51-9 [amp.chemicalbook.com]

- 5. Methyl-(z)-acetamido cinnamate | C12H13NO3 | CID 129736170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of (Z)-Methyl 2-acetamido-3-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of (Z)-Methyl 2-acetamido-3-phenylacrylate, a key intermediate in synthetic organic chemistry and a derivative of the unnatural amino acid dehydrophenylalanine. By delving into the theoretical principles governing its spectral features and providing a practical framework for experimental acquisition and interpretation, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Structural Significance of this compound

This compound, also known as methyl (Z)-α-acetamidocinnamate, is a substituted α,β-unsaturated amino acid ester. Its structure is characterized by a Z-configuration around the carbon-carbon double bond, which places the phenyl group and the acetamido group on the same side of the double bond. This stereochemistry is crucial as it influences the molecule's conformation, reactivity, and its utility as a building block in the synthesis of more complex molecules, including peptides and pharmaceuticals.

The accurate characterization of this molecule is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity and stereochemical integrity. The ¹H NMR spectrum provides a unique fingerprint of the molecule, with each proton in a distinct chemical environment giving rise to a specific signal. The chemical shift, integration, and multiplicity of these signals allow for a complete structural elucidation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the limited availability of experimentally acquired and assigned spectra in the public domain, this guide presents a detailed prediction of the ¹H NMR spectrum of this compound. This prediction is based on established principles of NMR spectroscopy, analysis of spectral data from structurally analogous compounds, and the use of computational NMR prediction tools.[1][2][3]

The predicted spectrum is expected to exhibit five distinct signals corresponding to the five sets of chemically non-equivalent protons in the molecule.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts (δ) and Multiplicities

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H_ar | 7.2 - 7.5 | Multiplet | 5H | The five protons on the phenyl ring are in a complex chemical environment and will appear as a multiplet in the aromatic region. |

| H_vinyl | ~ 6.9 | Singlet | 1H | This vinylic proton is deshielded by the adjacent phenyl ring and the conjugated carbonyl group. In the Z-isomer, the coupling to the amide proton is often not resolved, leading to a singlet. |

| H_amide | ~ 7.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent.[4][5][6] |

| H_ester | ~ 3.8 | Singlet | 3H | The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift. |

| H_acetyl | ~ 2.1 | Singlet | 3H | The three protons of the acetyl methyl group are also chemically equivalent and appear as a sharp singlet, typically in the range for methyl groups adjacent to a carbonyl. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol provides a standardized procedure for the preparation and acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the amide proton signal may be broader and its chemical shift will be different.[7]

-

Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This is crucial to avoid line broadening in the spectrum.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to commercially available deuterated chloroform. If not present, a small amount can be added, but often the residual solvent peak can be used as a secondary reference.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a high-resolution ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[9][10][11]

| Parameter | Recommended Value | Purpose |

| Pulse Program | zg30 or zg | Standard 1D proton experiment |

| Number of Scans (NS) | 8 to 16 | To improve signal-to-noise ratio |

| Acquisition Time (AQ) | 3-4 s | To ensure good digital resolution |

| Relaxation Delay (D1) | 1-2 s | Time for protons to relax between pulses |

| Spectral Width (SW) | 16 ppm (approx. 6400 Hz) | To cover the entire expected chemical shift range |

| Receiver Gain (RG) | Auto-adjust | To optimize signal detection without saturation |

| Temperature | 298 K (25 °C) | Standard operating temperature |

Data Processing and Interpretation

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Causality of Experimental Choices and Troubleshooting

-

Choice of Z-Isomer: The synthesis of α,β-dehydroamino acid derivatives can often yield a mixture of E and Z isomers. The purification of the desired (Z)-isomer is critical. The ¹H NMR spectrum is the most effective tool to confirm the stereochemical purity, as the chemical shift of the vinylic proton is significantly different between the two isomers.[12][13]

-

Potential Impurities: Common impurities may include the E-isomer, starting materials from the synthesis (e.g., benzaldehyde, N-acetylglycine methyl ester), or residual solvents from purification. These will appear as extra peaks in the spectrum. A thorough understanding of the synthetic route is invaluable for identifying potential impurity signals.

-

Broad Amide Signal: The amide proton signal can be broad due to intermediate rates of chemical exchange or quadrupolar relaxation. In some cases, warming the sample can sharpen this signal. In protic solvents like D₂O, this proton will exchange and the signal will disappear.

-

No Observed Coupling for the Vinylic Proton: While a small four-bond coupling (⁴J) between the vinylic proton and the amide proton is theoretically possible, it is often not resolved, leading to the observation of a singlet.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of this compound.

Caption: Workflow for the analysis of the ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions with practical experimental considerations, researchers can confidently utilize this powerful analytical technique to verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of organic molecules, reinforcing the central role of NMR spectroscopy in modern chemical research and development.

References

- CASCADE - Colorado State University. (n.d.).

- Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014). Journal of the American Chemical Society. [Link]

- PROSPRE - 1H NMR Predictor. (n.d.).

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. [Link]

- NMR Sample Preparation. (n.d.). University of Ottawa.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Chapter 5: Acquiring 1H and 13C Spectra. (2018). In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. [Link]

- NMR Predictor. (n.d.). Chemaxon.

- NMR Sample Preparation Guide. (n.d.). Scribd.

- Basic Concepts, Principles and Applications of NMR Spectroscopy. (2016). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

- Principles of NMR. (n.d.).

- Optimized Default 1H Parameters. (2020). University of Missouri - Columbia, Department of Chemistry. [Link]

- 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

- NMR Sample Preparation. (n.d.). Western University.

- NMR Spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.

- Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. (2002). International Journal of Molecular Sciences. [Link]

- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

- NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.

- How is it possible for amide proton to show splitting in proton NMR? (2020).

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]

- 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). Magnetic Resonance in Chemistry. [Link]

- Basic Practical NMR Concepts. (n.d.). Michigan State University, Department of Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- This compound. (n.d.). PubChem.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath.

- 1H NMR Spectrum Prediction and Analysis. (n.d.). Atlas: School AI Assistant.

- 5.5: Chemical Shift. (2023). Chemistry LibreTexts. [Link]

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020).

- 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. [Link]

- Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calcul

- Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. (2002).

- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).

- A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra. (2015).

- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)

- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.

- 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. (n.d.). An-Najah National University.

Sources

- 1. CASCADE [nova.chem.colostate.edu]

- 2. PROSPRE [prospre.ca]

- 3. Visualizer loader [nmrdb.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. scribd.com [scribd.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. staff.najah.edu [staff.najah.edu]

A Spectroscopic Guide to (Z)-methyl acetamidocinnamate: An In-depth Analysis of IR and Mass Spectrometry Data

Abstract

(Z)-methyl acetamidocinnamate is a pivotal substrate in synthetic chemistry, particularly renowned for its application in asymmetric hydrogenation to produce chiral amino acids.[1] The precise stereochemical and structural confirmation of this precursor is paramount for the success of such syntheses. This technical guide provides an in-depth exploration of the infrared (IR) spectroscopy and electron ionization mass spectrometry (EI-MS) characteristics of (Z)-methyl acetamidocinnamate. We delve into the theoretical underpinnings of the expected spectral features, present detailed, field-proven protocols for data acquisition, and offer a comprehensive analysis of the resulting data. This document is intended for researchers, chemists, and quality control specialists who require a robust analytical framework for the characterization of this and similar α,β-dehydroamino acid derivatives.

Introduction: The Significance of (Z)-methyl acetamidocinnamate

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. (Z)-methyl acetamidocinnamate serves as a pro-chiral olefin, widely employed as a benchmark substrate to evaluate the efficacy and enantioselectivity of new chiral hydrogenation catalysts.[2][3] Its structure incorporates several key functional groups—an amide, an ester, a carbon-carbon double bond, and a phenyl ring—each contributing a distinct signature to its spectroscopic profile. Accurate characterization is therefore not merely an identification step but a critical validation of the substrate's geometric purity, which directly influences the stereochemical outcome of the catalytic reaction.

This guide will systematically dissect the two primary spectroscopic techniques used for its characterization: Infrared (IR) spectroscopy, to probe the vibrational modes of its functional groups, and Mass Spectrometry (MS), to determine its molecular weight and elucidate its structural backbone through fragmentation analysis.

Caption: Key IR vibrational modes and their expected frequencies.

Data Summary: Characteristic IR Absorption Bands

The following table summarizes the anticipated IR absorption data for (Z)-methyl acetamidocinnamate based on established spectroscopic principles.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic & Vinylic |

| ~1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1660 | Strong | C=O Stretch | Amide I |

| ~1630 | Medium | C=C Stretch | Conjugated Alkene |

| ~1530 | Strong | N-H Bend / C-N Stretch | Amide II |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250-1150 | Strong | C-O Stretch | Ester |

| ~700 | Medium-Strong | C-H Out-of-Plane Bend | Z-Disubstituted Alkene |

| ~750, ~690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |

Experimental Protocol: Acquiring the IR Spectrum (Thin Solid Film Method)

The thin solid film method is often preferred for its simplicity and the high quality of spectra it can produce without interference from mulling agents like Nujol. [4] Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of solid (Z)-methyl acetamidocinnamate.

Materials:

-

(Z)-methyl acetamidocinnamate (5-10 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR Spectrometer

-

NaCl or KBr salt plate (1)

-

Pipette or glass rod

-

Desiccator for salt plate storage

Procedure:

-

Plate Preparation: Retrieve a single, clean salt plate from the desiccator. If necessary, clean the plate by gently wiping it with a tissue dampened with acetone, then allow it to dry completely. Handle the plate only by its edges to avoid transferring moisture from your fingers. [4]2. Sample Dissolution: In a small vial, dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride. [5]The goal is to create a concentrated solution.

-

Scientist's Note: Methylene chloride is an excellent choice as it dissolves many organic compounds and evaporates quickly without absorbing atmospheric water, which could damage the salt plate or obscure the N-H and O-H stretching regions of the spectrum. [5]3. Film Casting: Using a pipette, apply one or two drops of the concentrated solution to the center of the salt plate's surface. Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should be visible. [4] * Trustworthiness Check: The quality of the film is crucial. If the film is too thick, the major peaks will be "flat-topped" (total absorption), obscuring their true shape and position. If it's too thin, the signal-to-noise ratio will be poor. A slightly hazy or translucent film is often ideal. [4]4. Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (mostly CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis: Place the salt plate with the dried sample film into the sample holder in the spectrometer. Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Evaluation & Refinement: Examine the resulting spectrum.

-

If peaks are too intense (transmittance near 0%), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution. [4] * If peaks are too weak (low absorbance), the film is too thin. Add another drop of the solution to the existing film, allow it to dry, and re-run the spectrum. [4]7. Cleanup: Once a satisfactory spectrum is obtained, thoroughly clean the salt plate with the appropriate solvent (e.g., acetone), dry it, and return it to the desiccator for storage. [6]

-

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation of organic molecules, Electron Ionization (EI) is a classic and highly informative method.

Theoretical Framework: Electron Ionization and Fragmentation

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject one of its own electrons, forming a radical cation known as the molecular ion (M•⁺) . [7][8]The molecular weight of (Z)-methyl acetamidocinnamate (C₁₂H₁₃NO₃) is 219.24 g/mol , so the molecular ion peak is expected at m/z 219 . [9] The 70 eV of energy is significantly more than what is required for ionization, and this excess energy causes the molecular ion to fragment in predictable ways. [7]This fragmentation pattern provides a detailed structural fingerprint. For (Z)-methyl acetamidocinnamate, we can anticipate several key fragmentation pathways based on the principles observed in similar structures like cinnamic acid esters and amides. [10][11] Key Predicted Fragmentations:

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (31 Da), resulting in a stable acylium ion at m/z 188 .

-

Loss of Ketene (CH₂=C=O): A common fragmentation for N-acetyl compounds is the loss of ketene (42 Da) via a rearrangement, which would produce an ion at m/z 177 .

-

Loss of the Acetyl Radical (•COCH₃): Cleavage of the N-C bond of the amide can result in the loss of an acetyl radical (43 Da), yielding a fragment at m/z 176 .

-

Formation of the Cinnamoyl Ion: Cleavage of the Cα-N bond could lead to the formation of the methyl cinnamoyl ion at m/z 161 .

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the alkene and the ester carbonyl could result in the loss of the carbomethoxy radical (59 Da), leading to a fragment at m/z 160 .

-

Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 , with further fragmentation to m/z 77 (phenyl cation) and m/z 65 .

Sources

- 1. researchgate.net [researchgate.net]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Methyl-(z)-acetamido cinnamate | C12H13NO3 | CID 129736170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of (Z)-Methyl 2-acetamido-3-phenylacrylate in organic solvents

An In-depth Technical Guide to the Solubility of (Z)-Methyl 2-acetamido-3-phenylacrylate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a functionalized acrylate monomer with significant potential in polymer chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its processability, reactivity, and ultimately, the properties of the resulting materials. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development and materials science.

Understanding solubility is a critical first step in many scientific endeavors, from designing polymerization reactions to formulating therapeutic agents.[1][2][3] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4] However, a more nuanced understanding requires a deeper dive into the physicochemical properties of both the solute and the solvent, as well as the thermodynamic principles governing the dissolution process.

This guide will first explore the molecular characteristics of this compound and a range of common organic solvents. It will then delve into the theoretical underpinnings of solubility, followed by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, several key features are important to consider.

This compound: A Molecular Profile

This compound possesses a molecular weight of approximately 219.24 g/mol .[5] Its structure contains both polar and non-polar moieties, which gives it a nuanced solubility profile.

| Property | Value/Characteristic | Source |

| Molecular Formula | C12H13NO3 | [5][6] |

| Molecular Weight | 219.24 g/mol | [5][6] |

| Melting Point | 121-122 °C | [6][7] |

| Appearance | White to off-white solid | [6] |

| Key Functional Groups | Phenyl ring (non-polar), Acetamido group (polar, hydrogen bond donor/acceptor), Methyl ester (polar) | N/A |

The presence of the phenyl group imparts a significant non-polar character, suggesting solubility in aromatic or non-polar solvents.[8] Conversely, the acetamido and methyl ester groups introduce polarity and the capacity for hydrogen bonding, which would favor solubility in polar solvents.[8] The interplay of these features means that the solubility of this compound will be highly dependent on the specific solvent used.

A Spectrum of Organic Solvents

The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity.

| Solvent Category | Examples | Key Characteristics |

| Polar Protic | Methanol, Ethanol | High polarity, capable of hydrogen bonding |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High polarity, not capable of hydrogen bonding |

| Non-Polar | Toluene, Hexane | Low polarity, interact primarily through van der Waals forces |

The diverse nature of these solvents offers a range of environments for dissolving this compound, and understanding their properties is key to predicting solubility.[9]

The Theoretical Framework of Solubility

While the "like dissolves like" principle is a useful starting point, a more quantitative prediction of solubility can be achieved through thermodynamic models.[10] The solubility of a solid in a liquid is a thermodynamic equilibrium process, and it can be described by the Gibbs free energy of solution.

Modern approaches to solubility prediction often employ machine learning and thermodynamic cycles to provide accurate estimations.[1][2][3] These models take into account factors such as the activity coefficient, enthalpy of fusion, and melting point of the solute.[1][2][3] While a deep dive into these models is beyond the scope of this guide, it is important to recognize that solubility is a predictable, quantifiable property.

Experimental Determination of Solubility: A Practical Guide

In the absence of readily available solubility data for this compound, experimental determination is necessary. Two common types of solubility measurements are kinetic and thermodynamic solubility.[11]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early-stage research and drug discovery to quickly assess the solubility of a compound under non-equilibrium conditions.[12] This method is typically faster and requires less compound than thermodynamic solubility measurements.

Protocol for Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, such as Dimethyl Sulfoxide (DMSO).[11]

-

Serial Dilution: Perform a serial dilution of the stock solution in the same solvent to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and mix. The introduction of the aqueous anti-solvent will cause the compound to precipitate if its solubility is exceeded.[11]

-

Precipitation Detection: The point at which precipitation is first observed is the kinetic solubility. This can be detected visually, by turbidimetry, or by more sensitive methods like nephelometry or dynamic light scattering (DLS).[12]

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[11] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility. The shake-flask method is the most common approach for determining thermodynamic solubility.[13]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While specific quantitative data is not widely published, a combination of theoretical understanding and robust experimental protocols can provide the necessary insights. By considering the physicochemical properties of both the solute and the solvent, and by employing systematic experimental methods, researchers can accurately determine the solubility of this compound and optimize its use in their specific applications. The protocols and frameworks provided in this guide offer a comprehensive approach to achieving this understanding.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- (Z)

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- What is the solubility of Acrylic UV Monomer in different solvents?. Blog.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (Z)

- High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.

- Solubility & Method for determin

- Measurement and Modeling of Methyl Acrylate Radical Polymerization in Polar and Nonpolar Solvents.

- Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry (RSC Publishing).

- Acrylates. Matyjaszewski Polymer Group - Carnegie Mellon University.

- How Does Solvent Polarity Impact Compound Solubility?. YouTube.

- Methyl (Z)

- 60676-51-9((Z)

- (Z)-Methyl 2-acetylamino-3-phenylacrylate CAS#: 60676-51-9.

- (Z)

- 64590-80-3|(E)-2-Acetamido-3-phenylacrylic acid. BLDpharm.

- (Z)

- 55065-02-6|(Z)-2-Acetamido-3-phenylacrylic acid. BLDpharm.

- Methyl (Z)-2-Acetamido-3-phenylacrylate 60676-51-9. Tokyo Chemical Industry Co., Ltd.(APAC).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- Methyl (Z)-2-Acetamido-3-phenylacrylate >95.0%(HPLC) 5g.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. youtube.com [youtube.com]

- 5. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (Z)-Methyl 2-acetylamino-3-phenylacrylate | 60676-51-9 [amp.chemicalbook.com]

- 8. uychem.com [uychem.com]

- 9. physchemres.org [physchemres.org]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. solvescientific.com.au [solvescientific.com.au]

- 13. lup.lub.lu.se [lup.lub.lu.se]